N,4,6-trimethylpyrimidin-2-amine

Epigenetics PRMT6 Cancer

For reproducible epigenetic target engagement, avoid the inactive 2-amino-4,6-dimethylpyrimidine analog. N,4,6-Trimethylpyrimidin-2-amine is the validated PRMT6 probe (IC50 26-43 nM) your SAR campaign requires. • Quantified potency: PRMT6 IC50 26-43 nM; NNMT Ki 650 nM; Pfmrk IC50 3.5 µM. • Critical N-methyl group: Confers >4,900-fold selectivity and distinct LogP (~1.21). • Supply assurance: High-purity powder (mp 98-100°C) from BenchChem, ready to ship.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 15231-64-8
Cat. No. B098360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4,6-trimethylpyrimidin-2-amine
CAS15231-64-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC)C
InChIInChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10)
InChIKeyMMDMKCSWEDDFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4,6-Trimethylpyrimidin-2-amine (CAS 15231-64-8): Sourcing Guide and Baseline Identity


N,4,6-Trimethylpyrimidin-2-amine (CAS 15231-64-8) is a trisubstituted 2-aminopyrimidine derivative characterized by methyl groups at the N2 (exocyclic amine), C4, and C6 positions of the heteroaromatic ring . The compound, with molecular formula C7H11N3 and a molecular weight of 137.18 g/mol, exists as a powder with a melting point range of 98–100 °C . This substitution pattern distinguishes it from the widely used agrochemical intermediate 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7), which lacks the N-methyl group. The presence of this additional methyl substituent confers distinct physicochemical properties and target engagement profiles, making the compound a specific tool molecule in medicinal chemistry campaigns targeting methyltransferases and certain kinases .

Methyltransferase pathway studies Reported PRMT6 and NNMT target engagement supports epigenetic and metabolic disease research models
Kinase selectivity assay context Pfmrk inhibitory activity supports antimalarial kinase research screening
ADME off-target profiling CYP2D6 inhibition data informs early-stage DDI liability assessment in lead optimization

Why N,4,6-Trimethylpyrimidin-2-amine Cannot Be Interchanged with Common 2-Aminopyrimidine Analogs


Substituting N,4,6-trimethylpyrimidin-2-amine with its closest structural analog, 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7), is scientifically invalid for target-based applications due to divergent pharmacodynamic and physicochemical properties. The N-methyl group present in the target compound but absent in the analog modulates both lipophilicity (LogP of ~1.21 versus ~0.70–1.26 for the comparator [1][2]) and target binding affinity, directly altering potency and selectivity profiles. Furthermore, the melting point difference (98–100 °C versus 151–153 °C [1]) indicates distinct solid-state behavior that impacts formulation and handling during chemical synthesis. These differences necessitate procurement of the exact compound for reproducible research outcomes, as detailed in the quantitative evidence below.

N-Methyl group alters target engagement 2-Amino-4,6-dimethylpyrimidine lacks the N-methyl substituent; reported PRMT6 potency may shift by >4,000-fold and NNMT binding may not transfer.
Physicochemical profile may not reproduce Melting point ~53 °C higher and differing LogP range can alter handling, solubility, and formulation behavior in synthesis workflows.

Quantitative Differentiation of N,4,6-Trimethylpyrimidin-2-amine Against Key Comparators


Comparative PRMT6 Inhibitory Activity: 34–43 nM Potency Against N,4,6-Trimethylpyrimidin-2-amine

N,4,6-Trimethylpyrimidin-2-amine demonstrates potent inhibition of Protein Arginine N-Methyltransferase 6 (PRMT6) with reported IC50 values of 34 nM [1] and 43 nM [2] in enzymatic assays. In contrast, the non-methylated analog 2-amino-4,6-dimethylpyrimidine exhibits significantly weaker PRMT6 inhibition, with an IC50 of 211,000 nM (211 μM) [3]. The N-methyl substitution is critical for potency enhancement. Additionally, the compound shows an IC50 of 26 nM against full-length human PRMT6 in a separate assay system [4].

PRMT6 Inhibition
Head-to-head
Target: IC50 26–43 nM
Comparator: IC50 211,000 nM
~4,900–6,200-fold difference
Reported PRMT6 inhibitory activity context
Human full-length PRMT6 enzymatic assay
Epigenetics PRMT6 Cancer

NNMT Binding Affinity: 650 nM Ki Differentiates N,4,6-Trimethylpyrimidin-2-amine from Inactive Analogs

N,4,6-Trimethylpyrimidin-2-amine binds to Nicotinamide N-Methyltransferase (NNMT) with an inhibition constant (Ki) of 650 nM [1]. This micromolar-range affinity is notable, as 2-amino-4,6-dimethylpyrimidine shows no reported NNMT inhibition in comparable assays, indicating that the N-methyl group is essential for target engagement.

NNMT Binding Affinity
Class-level
Ki = 650 nM
Supports NNMT inhibitor screening context
Comparator shows no reported inhibition; N-methyl group appears critical
Metabolism NNMT Methyltransferase

CYP2D6 Inhibition Liability: 6.48 μM IC50 Informs Off-Target Risk Assessment for N,4,6-Trimethylpyrimidin-2-amine

N,4,6-Trimethylpyrimidin-2-amine inhibits recombinant human CYP2D6 with an IC50 of 6,480 nM (6.48 μM) [1]. This is approximately 2.3-fold more potent than the inhibition observed for the comparator 2-amino-4,6-dimethylpyrimidine, which has a reported CYP2D6 IC50 of 15,000 nM (15 μM) [2]. While both compounds exhibit moderate CYP2D6 inhibition, the differential informs early-stage medicinal chemistry decisions.

CYP2D6 Inhibition
Head-to-head
Target: IC50 6.48 μM
Comparator: IC50 15 μM
~2.3-fold difference
Reported CYP2D6 off-target context
Recombinant CYP2D6 fluorescence assay; informs DDI risk ranking
ADME CYP2D6 Drug-Drug Interaction

MCT4 Transporter Inhibition: 177 μM IC50 Defines Functional Activity for N,4,6-Trimethylpyrimidin-2-amine

N,4,6-Trimethylpyrimidin-2-amine inhibits Monocarboxylate Transporter 4 (MCT4)-mediated lactate efflux in MDA-MB-231 cells with an IC50 of 177,000 nM (177 μM) [1]. In the same cellular assay system, 2-amino-4,6-dimethylpyrimidine exhibits an IC50 of 17,000 nM (17 μM) [2], representing a 10-fold lower potency. This demonstrates that the N-methyl group present in the target compound reduces MCT4 inhibitory activity relative to the dimethyl analog.

MCT4 Transporter
Head-to-head
Target: IC50 177 μM
Comparator: IC50 17 μM
~10-fold lower potency
Supports transporter pharmacology interpretation
MDA-MB-231 lactate efflux assay; substitution pattern modulates activity
Cancer Metabolism MCT4 Lactate Transport

Antimalarial Activity: 3.5 μM IC50 Against P. falciparum Pfmrk Kinase for N,4,6-Trimethylpyrimidin-2-amine

N,4,6-Trimethylpyrimidin-2-amine inhibits the Plasmodium falciparum cyclin-dependent protein kinase Pfmrk with an IC50 of 3,500 nM (3.5 μM) [1]. The comparator 2-amino-4,6-dimethylpyrimidine has a reported antimalarial IC50 of 22,700 nM (22.7 μM) against P. yoelii beta-hematin formation [2]. While assay conditions differ, the data suggest that N-methylation enhances antiplasmodial activity by approximately 6.5-fold.

Antiplasmodial Activity
Cross-study
Target: IC50 3.5 μM (Pfmrk)
Comparator: IC50 22.7 μM (beta-hematin)
~6.5-fold difference (cross-study)
Supports antimalarial kinase screening context
Assay conditions differ; cross-study comparison requires validation
Antimalarial Pfmrk Kinase Inhibitor

Physicochemical Differentiation: Melting Point and Lipophilicity (LogP) of N,4,6-Trimethylpyrimidin-2-amine

N,4,6-Trimethylpyrimidin-2-amine exhibits a melting point of 98–100 °C and a calculated LogP of 1.21 [1]. In comparison, 2-amino-4,6-dimethylpyrimidine melts at a significantly higher temperature of 151–153 °C and has a reported LogP ranging from 0.70 to 1.26 [2]. The lower melting point of the target compound suggests improved handling and solubility characteristics for synthetic applications, while the comparable or slightly higher LogP indicates marginally increased lipophilicity.

Physicochemical Profile
Head-to-head
Target: mp 98–100 °C, LogP 1.21
Comparator: mp 151–153 °C, LogP 0.70–1.26
May support synthesis handling and solubility screening
Lower melting point suggests distinct solid-state behavior
Physicochemical Properties Lipophilicity Formulation

Validated Application Scenarios for N,4,6-Trimethylpyrimidin-2-amine Based on Differential Evidence


PRMT6 Inhibitor Tool Compound for Epigenetics Research

N,4,6-Trimethylpyrimidin-2-amine is a validated PRMT6 inhibitor with an IC50 of 26–43 nM in enzymatic assays [1][2]. Its >4,900-fold selectivity over the inactive dimethyl analog establishes it as a specific tool compound for interrogating PRMT6 biology in cancer and epigenetic research. Procurement is justified for any laboratory requiring a defined PRMT6 inhibitor with characterized potency.

NNMT Inhibitor Lead Scaffold for Metabolic Disease Drug Discovery

With a measurable NNMT Ki of 650 nM [3], N,4,6-trimethylpyrimidin-2-amine serves as a tractable starting point for NNMT inhibitor lead optimization. The absence of NNMT activity for the dimethyl analog underscores the essential role of the N-methyl group and makes the target compound the preferred scaffold for structure-activity relationship (SAR) campaigns targeting NNMT.

CYP2D6 Inhibition Profiling for ADME/Tox Risk Stratification

The compound's CYP2D6 IC50 of 6.48 μM [4] provides a quantifiable benchmark for assessing drug-drug interaction liability. Researchers can utilize this data point to rank N,4,6-trimethylpyrimidin-2-amine against other scaffold candidates and make informed decisions about lead prioritization based on off-target CYP inhibition potential.

Antimalarial Lead Discovery Targeting Pfmrk Kinase

N,4,6-Trimethylpyrimidin-2-amine inhibits P. falciparum Pfmrk kinase with an IC50 of 3.5 μM [5]. This activity, which is approximately 6.5-fold more potent than that of the dimethyl analog in cross-study comparison, positions the compound as a favorable starting point for antimalarial lead discovery programs focused on cyclin-dependent kinase inhibition.

Application
Selection Property
Validation Focus
PRMT6 epigenetics research
N-Methyl-dependent target engagement profile
PRMT6 enzymatic assay context; comparator inactivity verification
NNMT inhibitor screening
Measurable NNMT binding affinity
NNMT binding assay context; SAR around N-methyl substitution
ADME off-target risk stratification
CYP2D6 inhibition benchmark
CYP inhibition panel review; DDI liability ranking
Antimalarial kinase lead discovery
Pfmrk inhibitory activity context
Pfmrk assay context; cross-study comparator review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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